molecular formula C8H12N2O2 B2755908 2-(2,2-Dimethoxyethyl)pyrimidine CAS No. 1909314-15-3

2-(2,2-Dimethoxyethyl)pyrimidine

Cat. No.: B2755908
CAS No.: 1909314-15-3
M. Wt: 168.196
InChI Key: PGJYMOIAUNCFSF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)pyrimidine is an organic compound with the molecular formula C8H12N2O2. It is a pyrimidine derivative, characterized by the presence of a 2,2-dimethoxyethyl group attached to the second carbon of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethoxyethyl)pyrimidine typically involves the reaction of pyrimidine with 2,2-dimethoxyethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored and adjusted to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,2-Dimethoxyethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethyl)pyrimidine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-8(12-2)6-7-9-4-3-5-10-7/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJYMOIAUNCFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NC=CC=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-15-3
Record name 2-(2,2-dimethoxyethyl)pyrimidine
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